molecular formula C15H16N6OS B2401294 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide CAS No. 2034522-50-2

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide

Cat. No.: B2401294
CAS No.: 2034522-50-2
M. Wt: 328.39
InChI Key: SEAKENSYNXDEGT-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various techniques. For example, the reaction mixture can be poured on ice and the separated solid can be collected by filtration .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as NMR spectroscopy .

Future Directions

Future research could focus on the synthesis of new series of similar compounds and testing them for their antiviral and antitumoral activity . Additionally, these compounds could be incorporated into polymers for use in solar cells .

Properties

IUPAC Name

4-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-10-6-12(23-8-10)15(22)17-11-4-5-20(7-11)14-3-2-13-18-16-9-21(13)19-14/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAKENSYNXDEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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